Boc-Gly-Gly-OSu
Overview
Description
Boc-Gly-Gly-OSu, also known as tert-butyloxycarbonyl-glycyl-glycine N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It serves as a reagent for the introduction of the Boc (tert-butyloxycarbonyl) protecting group to amino acids and peptides. This protecting group is essential in organic synthesis to prevent unwanted reactions at the amino group during peptide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Gly-OSu typically involves the reaction of Boc-Gly-Gly-OH (tert-butyloxycarbonyl-glycyl-glycine) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated ester. The general reaction scheme is as follows:
- Dissolve Boc-Gly-Gly-OH and NHS in anhydrous dichloromethane.
- Add DCC to the solution and stir at room temperature for several hours.
- Filter off the dicyclohexylurea byproduct.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions
Boc-Gly-Gly-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The activated ester group (OSu) can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form Boc-Gly-Gly-OH and N-hydroxysuccinimide.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, dimethylformamide (DMF), and acetonitrile.
Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Amides: Formed by the reaction of this compound with amines.
Hydrolyzed Products: Boc-Gly-Gly-OH and N-hydroxysuccinimide.
Scientific Research Applications
Boc-Gly-Gly-OSu is extensively used in scientific research, particularly in the fields of:
Chemistry: As a reagent in peptide synthesis and the preparation of Boc-protected amino acids.
Biology: In the study of protein-protein interactions and the synthesis of peptide-based inhibitors.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Boc-Gly-Gly-OSu involves the formation of a stable amide bond with nucleophiles. The carboxyl group of the Boc-Gly-Gly moiety reacts with the amino group of the nucleophile, resulting in the formation of an amide bond. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester, which acts as an activating group, making the carboxyl group more reactive.
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-OSu: Similar to Boc-Gly-Gly-OSu but with a single glycine residue.
Fmoc-Gly-Gly-OSu: Uses the fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-Gly-Gly-OSu: Uses the benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Uniqueness
This compound is unique due to its specific structure, which includes two glycine residues and the Boc protecting group. This structure provides enhanced stability and reactivity compared to similar compounds, making it a valuable reagent in peptide synthesis.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O7/c1-13(2,3)22-12(21)15-6-8(17)14-7-11(20)23-16-9(18)4-5-10(16)19/h4-7H2,1-3H3,(H,14,17)(H,15,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFADWSLCJBFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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